3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxybenzenesulfonyl group, a fluorophenylmethyl group, and a dimethoxy-dihydroquinolinone core.
Preparation Methods
The synthesis of 3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves multiple steps, typically starting with the preparation of the quinolinone core. This is followed by the introduction of the ethoxybenzenesulfonyl and fluorophenylmethyl groups through various organic reactions. Common synthetic routes include:
Formation of the Quinolinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethoxybenzenesulfonyl Group: This can be achieved through sulfonylation reactions using reagents like ethoxybenzenesulfonyl chloride.
Attachment of the Fluorophenylmethyl Group: This step typically involves nucleophilic substitution reactions using fluorophenylmethyl halides.
Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic positions.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
When compared to similar compounds, 3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one stands out due to its unique combination of functional groups. Similar compounds include:
- 3-(4-methoxybenzenesulfonyl)-1-[(2-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one
- 3-(4-ethoxybenzenesulfonyl)-1-[(2-bromophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one
These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical properties and biological activities .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO6S/c1-4-34-18-9-11-19(12-10-18)35(30,31)25-16-28(15-17-7-5-6-8-21(17)27)22-14-24(33-3)23(32-2)13-20(22)26(25)29/h5-14,16H,4,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBVCPQKYZSEJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.